molecular formula C15H9FN2O3S B4852180 1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4852180
M. Wt: 316.3 g/mol
InChI Key: XWSXUJBCRLWUKT-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as FTTP, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FTTP belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of FTTP is not fully understood. However, it has been suggested that FTTP exerts its anticancer activity by inducing apoptosis in cancer cells. FTTP has also been found to inhibit the activity of certain enzymes, which may contribute to its antiviral and antibacterial properties.
Biochemical and Physiological Effects:
FTTP has been found to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of certain enzymes, and reduce inflammation. FTTP has also been found to possess antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of FTTP is its potential therapeutic applications. FTTP has been found to exhibit significant anticancer activity and possesses other pharmacological properties that may be useful for the treatment of various diseases. However, one of the limitations of FTTP is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on FTTP. One potential direction is to investigate the structure-activity relationship of FTTP and its derivatives to identify compounds with improved pharmacological properties. Another direction is to study the pharmacokinetics and pharmacodynamics of FTTP in vivo to determine its efficacy and toxicity. Additionally, the potential use of FTTP in combination with other anticancer agents or as a drug delivery system should be explored.

Scientific Research Applications

FTTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and liver cancer. FTTP has also been found to possess anti-inflammatory, antiviral, and antibacterial properties.

properties

IUPAC Name

(5Z)-1-(2-fluorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3S/c16-11-5-1-2-6-12(11)18-14(20)10(13(19)17-15(18)21)8-9-4-3-7-22-9/h1-8H,(H,17,19,21)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSXUJBCRLWUKT-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC=CS3)/C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-1-(2-fluorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(2-fluorophenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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